molecular formula C7H6BClF2O2 B14757093 (5-Chloro-2,3-difluoro-4-methylphenyl)boronic acid

(5-Chloro-2,3-difluoro-4-methylphenyl)boronic acid

Cat. No.: B14757093
M. Wt: 206.38 g/mol
InChI Key: PYBFIHNDQBALHE-UHFFFAOYSA-N
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Description

(5-Chloro-2,3-difluoro-4-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a chlorinated and fluorinated aromatic ring, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2,3-difluoro-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-2,3-difluoro-4-methylphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2,3-difluoro-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or substituted alkene.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(5-Chloro-2,3-difluoro-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (5-Chloro-2,3-difluoro-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

The molecular targets and pathways involved in other applications, such as enzyme inhibition, depend on the specific biological context and the nature of the interactions between the boronic acid and the target molecules.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the chlorine and fluorine substituents, making it less reactive in certain contexts.

    4-Methylphenylboronic Acid: Similar structure but without the chlorine and fluorine atoms.

    2,3-Difluoro-4-methylphenylboronic Acid: Similar but lacks the chlorine atom.

Uniqueness: (5-Chloro-2,3-difluoro-4-methylphenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. These substituents enhance its reactivity and make it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C7H6BClF2O2

Molecular Weight

206.38 g/mol

IUPAC Name

(5-chloro-2,3-difluoro-4-methylphenyl)boronic acid

InChI

InChI=1S/C7H6BClF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,12-13H,1H3

InChI Key

PYBFIHNDQBALHE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)C)Cl)(O)O

Origin of Product

United States

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